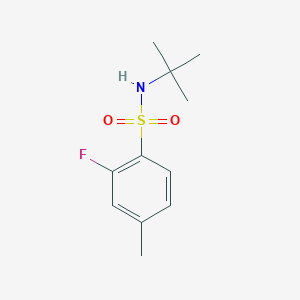

N-t-Butyl-2-fluoro-4-methyl-benzenesulfonamide, 95%

描述

Synthesis Analysis

The synthesis of similar compounds like N-Fluorobenzenesulfonimide (NFSi) involves the reaction of benzenesulfonimide with fluorine . NFSi is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules . It’s also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .Chemical Reactions Analysis

N-Fluorobenzenesulfonimide (NFSi) is employed in a palladium-catalyzed enantioselective fluorination of t-butoxycarbonyl lactones and lactams . It’s also used in the electrophilic difluorination of dihalopyridines with butyl lithium and in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .科学研究应用

Organic Synthesis

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide: is utilized in organic synthesis, particularly in the introduction of the sulfonyl group into organic molecules. This process is crucial for creating compounds with specific pharmacological properties. The sulfonyl group can act as a bioisostere, mimicking the natural substrates or hormones in biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various drugs. Its ability to introduce fluorine atoms into molecules is particularly valuable since fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals .

Material Science

The compound’s unique structure allows for its use in material science, where it can be incorporated into polymers to enhance their thermal stability and mechanical properties. This is due to the strong carbon-fluorine bonds and the bulky tert-butyl group which can increase the material’s resistance to degradation .

Agricultural Chemistry

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide: is also applied in agricultural chemistry for the synthesis of agrochemicals. The introduction of the sulfonyl and fluorine groups can lead to compounds with improved herbicidal or pesticidal activity .

Analytical Chemistry

In analytical chemistry, it is used as a derivatization agent to improve the detection and quantification of various compounds via chromatography. The introduction of a fluorine atom can increase the electron-capturing ability of molecules, enhancing their detectability .

Catalysis

This compound finds use in catalysis, where it can act as a ligand or a catalyst itself in various chemical reactions. Its structural features can influence the reactivity and selectivity of catalytic processes .

属性

IUPAC Name |

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c1-8-5-6-10(9(12)7-8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIVNHPFRQXPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455493 | |

| Record name | N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

CAS RN |

88303-19-9 | |

| Record name | N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)

![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)